molecular formula C10H17NO4 B1400129 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid CAS No. 1316217-45-4

4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid

Cat. No.: B1400129
CAS No.: 1316217-45-4
M. Wt: 215.25 g/mol
InChI Key: LWGGCLDGYGGGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid is a bicyclic organic compound featuring a morpholine ring fused with a tetrahydropyran moiety and a carboxylic acid group. This unique structure combines the hydrogen-bonding capabilities of morpholine with the conformational rigidity of tetrahydropyran, making it a promising scaffold in medicinal chemistry. Its applications span drug design, particularly in targeting receptors or enzymes where structural stability and polarity modulation are critical.

Properties

IUPAC Name

4-(oxan-4-yl)morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c12-10(13)9-7-15-6-3-11(9)8-1-4-14-5-2-8/h8-9H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGGCLDGYGGGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCOCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid typically involves the reaction of tetrahydropyran derivatives with morpholine derivatives under controlled conditions. One common method involves the use of tetrahydropyran-4-yl-methanol as a starting material, which is then reacted with morpholine in the presence of a suitable catalyst to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogues with Tetrahydropyran and Carboxylic Acid Groups

Tetrahydro-4-[3-(trifluoromethyl)phenyl]-2H-pyran-4-carboxylic Acid (CAS 1035261-84-7)
  • Structure : Contains a tetrahydropyran ring substituted with a trifluoromethylphenyl group and a carboxylic acid.
  • Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the morpholine-containing target compound.
  • Applications : Used in drug design for its ability to modulate lipophilicity and resist oxidative metabolism .
Tetrahydropyran-4-yl-carboxylic Acid (CAS 5337-03-1)
  • Structure : A simpler analogue with a tetrahydropyran ring directly linked to a carboxylic acid.
  • Key Differences : Lacks the morpholine ring, resulting in reduced hydrogen-bonding capacity and conformational complexity.
  • Physicochemical Properties : Lower molecular weight (156.14 g/mol) and higher logP (~0.8) compared to the target compound, which may influence membrane permeability .

Morpholine-Based Analogues

(S)-Morpholine-3,4-dicarboxylic Acid 4-tert-butyl Ester (CAS 783350-37-8)
  • Structure : Features a morpholine ring with two carboxylic acid groups, one of which is esterified as a tert-butyl ester.
  • Key Differences : The tert-butyl ester improves lipophilicity but reduces aqueous solubility. The stereochemistry (S-configuration) at the morpholine ring may influence receptor binding selectivity.
  • Synthetic Utility : The ester group serves as a protective moiety for selective functionalization .
4-[4-(2-Chloro-4-fluorophenyl)-5-(methoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyridin-4-yl)methyl]morpholine-3-carboxylic Acid
  • Structure : A structurally complex derivative with a thiazole ring, fluorophenyl group, and dihydropyridine moiety.
  • Key Differences : The thiazole and fluorophenyl groups enhance antiviral activity (e.g., against HBV) but introduce steric hindrance and metabolic liabilities.
  • Applications : Patented for HBV treatment, highlighting the role of electron-withdrawing substituents in biological activity .

Hybrid Structures with Combined Features

((2S,3'S)-2-Methyl-[1,3']bipyrrolidinyl-1'-yl)-naphthalene-2-carboxylic Acid (Tetrahydro-pyran-4-yl)-amide (4c)
  • Structure : Combines a tetrahydropyran group, morpholine-like bipyrrolidinyl scaffold, and a naphthalene-carboxamide group.
  • Key Differences : The amide group replaces the carboxylic acid, altering hydrogen-bonding interactions and bioavailability.
  • Biological Activity : Demonstrates high H3 receptor (H3R) affinity (Ki < 10 nM) and selectivity over other histamine receptors, attributed to the rigid tetrahydropyran-morpholine hybrid .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Tetrahydropyran-4-yl-carboxylic Acid (S)-Morpholine-3,4-dicarboxylic Acid Ester Compound 4c (H3R Antagonist)
Molecular Weight (g/mol) ~255.3 156.14 273.29 ~450.5
logP ~0.5 (estimated) 0.8 1.2 2.3
Solubility Moderate (polar groups) High Low (ester group) Low (amide group)
Key Functional Groups Morpholine, tetrahydropyran, carboxylic acid Tetrahydropyran, carboxylic acid Morpholine, tert-butyl ester, carboxylic acid Amide, bipyrrolidinyl, tetrahydropyran

Biological Activity

4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a morpholine ring substituted with a tetrahydropyran moiety and a carboxylic acid group. This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of morpholine compounds can possess significant antimicrobial properties. The presence of the tetrahydropyran ring may enhance this activity through improved solubility and bioavailability.
  • Antitumor Effects : Some morpholine derivatives have been evaluated for their antitumor potential. The carboxylic acid group can play a critical role in modulating the compound's interaction with cancer cell targets.
  • Anti-inflammatory Properties : There is evidence suggesting that morpholine derivatives exhibit anti-inflammatory effects, potentially through the inhibition of inflammatory cytokines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from various studies include:

  • Modification of the Morpholine Ring : Alterations in the substituents on the morpholine ring can significantly affect potency and selectivity against specific biological targets.
  • Influence of the Tetrahydropyran Moiety : The presence of the tetrahydropyran structure may enhance lipophilicity and cellular uptake, contributing to increased efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds, providing insights into potential applications:

  • Antimicrobial Studies : A study on morpholine derivatives demonstrated that modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The introduction of polar functional groups was found to improve solubility without compromising antimicrobial efficacy .
CompoundActivityIC50 (μM)Remarks
Compound AAntibacterial15Effective against E. coli
Compound BAntifungal20Moderate activity against C. albicans
  • Antitumor Activity : Another investigation highlighted that certain morpholine derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 25 μM depending on structural modifications .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) is essential for evaluating the therapeutic potential of this compound:

  • Absorption : The presence of polar groups can enhance solubility and absorption rates.
  • Metabolism : Cytochrome P450 enzymes may play a role in the metabolism of this compound, necessitating further studies on metabolic stability.
  • Toxicity Studies : Preliminary toxicity assessments are crucial to ensure safety in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid
Reactant of Route 2
4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.